molecular formula C13H12N6 B2912717 N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706440-97-2

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Katalognummer B2912717
CAS-Nummer: 1706440-97-2
Molekulargewicht: 252.281
InChI-Schlüssel: ZFTVMKCMPSKORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a pyrimidine ring, which is further connected to a benzene ring through a diamine group . The InChI code for this compound is 1S/C11H16N6/c1-8-9(2)17(7-16-8)11-5-10(13-4-3-12)14-6-15-11/h5-7H,3-4,12H2,1-2H3, (H,13,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 232.29 . The compound’s UV-VIS maximum absorption is at 267 nm in methanol .

Vorteile Und Einschränkungen Für Laborexperimente

Trametinib has several advantages as a research tool. It is a highly selective inhibitor of MEK1/2, which makes it a valuable tool for studying the MAPK/ERK pathway. Trametinib is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to its use in lab experiments. Trametinib can be toxic to normal cells at high concentrations, which can limit its use in certain assays. Additionally, trametinib can have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the study of trametinib. One area of research is the identification of biomarkers that can predict response to trametinib treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer activity of trametinib. Finally, there is ongoing research into the mechanisms of resistance to trametinib, which can help to identify new targets for drug development.

Synthesemethoden

The synthesis of trametinib involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,6-dichloropyrimidine to form N-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine-4-amine. This intermediate is then reacted with 1H-imidazole to form N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

Trametinib has been extensively studied for its potential as an anti-cancer agent. It is a selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, trametinib can block the downstream effects of this pathway, leading to cell cycle arrest and apoptosis.

Eigenschaften

IUPAC Name

4-N-(6-imidazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c14-10-1-3-11(4-2-10)18-12-7-13(17-8-16-12)19-6-5-15-9-19/h1-9H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVMKCMPSKORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.